Mass Shift and Spectral Resolution: d12 vs. d6-Labeled Standards
Di(α-tocopherol) Phosphate-d12 provides a mass shift of +12 Da relative to the unlabeled analyte, compared to a +6 Da shift for d6-labeled analogs . This larger mass difference minimizes the risk of isobaric spectral overlap, a known issue with d4-labeled tocopherol standards [1]. In a comparative LC-MS/MS method, d6-labeled α-tocopherol standards demonstrated a Δ m/z = 6, which was sufficient to avoid overlap, but the authors noted that d4-labeled standards carry potential for isobaric overlap [1].
| Evidence Dimension | Mass Shift (Δ m/z) for Internal Standard |
|---|---|
| Target Compound Data | +12 Da (d12-label) |
| Comparator Or Baseline | +6 Da (d6-labeled analog, e.g., α-Tocopherol Phosphate-d6) |
| Quantified Difference | 2x mass shift |
| Conditions | LC-MS/MS analysis; molecular weight calculation |
Why This Matters
A larger mass shift reduces the probability of spectral interference, especially in complex matrices, improving quantitative accuracy.
- [1] Lohr, S., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Pharmaceuticals, 17(11), 1405. View Source
